2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Catalog No.
S667427
CAS No.
79456-26-1
M.F
C6H4ClF3N2
M. Wt
196.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine

CAS Number

79456-26-1

Product Name

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)

InChI Key

WXNPZQIRDCDLJD-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)N)C(F)(F)F

Synthesis and Characterization:

-Amino-3-chloro-5-(trifluoromethyl)pyridine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound falls under the category of aminopyridines, which possess both an amino group (NH2) and a pyridine ring.

The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine has been reported in scientific literature. Researchers have employed various methods, including the reaction of 2-amino-5-bromopyridine with trifluoromethylthiophenolate, followed by subsequent chlorination []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

While the specific research applications of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine are not extensively documented, its structural features suggest potential in various scientific fields:

  • Medicinal Chemistry: The presence of the amine and trifluoromethyl groups can contribute to diverse biological activities. However, no current studies have been published exploring its potential as a drug candidate.
  • Material Science: The aromatic ring structure and functional groups might render it suitable for applications in the development of novel materials with specific properties, such as organic electronics or polymers. However, further research is needed to explore this possibility.
  • Organic Chemistry: The compound's unique structure can serve as a building block for the synthesis of more complex molecules with desired functionalities. This could be valuable for researchers in the field of organic synthesis.

2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to the pyridine ring. Its molecular formula is C₆H₄ClF₃N₂, with a molecular weight of 196.56 g/mol. The compound appears as an off-white to light yellow solid and has a melting point ranging from 94°C to 97°C . It is known for its unique chemical properties due to the trifluoromethyl group, which enhances lipophilicity and alters biological activity compared to other pyridine derivatives.

The chemical reactivity of 2-amino-3-chloro-5-(trifluoromethyl)pyridine primarily involves substitution reactions at the pyridine ring. The trifluoromethyl group is known to stabilize the aromatic system, making it less reactive towards electrophilic substitution but more amenable to nucleophilic attacks . The compound can undergo halogenation and alkylation reactions, leading to various derivatives useful in synthetic organic chemistry.

While 2-amino-3-chloro-5-(trifluoromethyl)pyridine itself does not exhibit significant physiological activity, it serves as an important intermediate in the synthesis of biologically active compounds. Research indicates that derivatives of this compound can possess herbicidal and fungicidal properties, making it valuable in agricultural chemistry .

The synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine typically involves several steps:

  • Starting Material: The process often begins with 2-chloro-5-(trifluoromethyl)pyridine.
  • Ammonolysis: The introduction of ammonia under controlled conditions leads to the formation of the amino group at the 2-position of the pyridine ring.
  • Halogenation: A halogenating agent can be used to replace hydrogen atoms with chlorine or other halogens at specific positions on the ring .

These methods allow for variations in substituents, leading to a range of functionalized products.

2-Amino-3-chloro-5-(trifluoromethyl)pyridine finds applications in various fields:

  • Agriculture: As an intermediate in the synthesis of herbicides and pesticides.
  • Pharmaceuticals: In drug development, particularly for compounds targeting specific biological pathways.
  • Material Science: Used in the development of fluorinated materials due to its unique chemical properties .

Several compounds share structural similarities with 2-amino-3-chloro-5-(trifluoromethyl)pyridine. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine89810-01-50.90Contains a methyl group instead of an amino group
3-Chloro-5-(trifluoromethyl)pyridine85148-26-10.84Lacks an amino group; primarily aromatic
5-(Trifluoromethyl)pyridin-2-amine74784-70-60.82No chlorine substituent; focuses on amino functionality
6-Chloro-5-(trifluoromethyl)pyridin-2-amine79456-28-30.76Chlorine at position six alters reactivity
2-Amino-4-(trifluoromethyl)pyridine106447-97-60.75Amino group at position four; different biological activity

This comparison illustrates how variations in substituents impact both chemical behavior and potential applications, emphasizing the unique role of the trifluoromethyl group in enhancing lipophilicity and biological interactions.

XLogP3

2

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

79456-26-1

Wikipedia

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Dates

Last modified: 08-15-2023

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